molecular formula C8H7N3O B1279901 4-Aminoquinazolin-2-ol CAS No. 50440-88-5

4-Aminoquinazolin-2-ol

Cat. No. B1279901
CAS RN: 50440-88-5
M. Wt: 161.16 g/mol
InChI Key: NXBWFXMEJVOABP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives has been explored through various methods. For instance, the solid-phase synthesis of 2,4-diaminoquinazolines involves the condensation of 2-aminobenzonitriles and amines, starting from an acyl isothiocyanate resin, which allows for traceless cleavage and cyclization . Another method includes the carbonylative coupling of ortho-iodoanilines with cyanamide followed by in situ ring closure to produce 2-aminoquinazolin-4(3H)-ones . Additionally, a rhodium(III)-catalyzed [4+2] annulation of N-arylbenzamidines with 1,4,2-dioxazol-5-ones has been developed to synthesize 4-aminoquinazolines with excellent regioselectivity and broad substrate scope .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the structure of 2-aminoquinazolin-4(3H)-ones bound to the open flap conformation of the plasmepsin II enzyme was determined, providing insights into the binding interactions and guiding further optimization of the inhibitors . The structural analysis is crucial for understanding the interaction of these compounds with biological targets and for designing more potent derivatives.

Chemical Reactions Analysis

Quinazoline derivatives participate in a variety of chemical reactions. The synthesis of 4-aminoquinazoline derivatives often involves cyclization reactions and C-H bond activation . The reactivity of these compounds can be manipulated by using different catalysts, such as Cp*Rh(III) for the synthesis of 4-amino-isoquinolin-1(2H)-ones , or Sc(OTf)3 for the synthesis of oxazole derivatives . These reactions demonstrate the versatility of quinazoline derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. These properties are important for their biological activity and pharmacokinetic profile. For instance, the introduction of hydrophobic substituents into 2-aminoquinazolin-4(3H)-ones improved their potency as plasmepsin inhibitors . The solubility, stability, and reactivity of these compounds can be tailored through synthetic modifications, which is essential for their development as pharmaceutical agents.

Scientific Research Applications

4-Aminoquinazoline is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It’s an important category of heterocyclic compounds that have received much attention for the design and development of new drugs due to their various pharmacological properties .

  • Anticancer : 4-Aminoquinazoline derivatives have shown potential as therapeutic agents in urinary bladder cancer therapy . They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

  • Anticonvulsant : 4-Aminoquinazoline derivatives have been studied for their anticonvulsant properties .

  • Antidepressant : These compounds have also been explored for their potential antidepressant effects .

  • Antibacterial and Antifungal : 4-Aminoquinazoline derivatives have demonstrated antibacterial and antifungal properties .

  • Anti-HIV : They have been studied for their potential anti-HIV properties .

  • Anti-Inflammatory : 4-Aminoquinazoline derivatives have shown anti-inflammatory properties .

  • Antioxidant : 4-Aminoquinazoline derivatives have been found to possess antioxidant properties .

  • Antileishmanial : These compounds have shown potential in the treatment of leishmaniasis, a disease caused by protozoan parasites .

  • Anticoccidial : 4-Aminoquinazoline derivatives have been studied for their anticoccidial properties. Coccidiosis is an infection of the intestinal tract of animals caused by coccidia .

  • Antimalarial : They have been explored for their potential antimalarial effects .

  • Antileukemic : 4-Aminoquinazoline derivatives have shown potential in the treatment of leukemia .

  • Antimutagenic : These compounds have demonstrated antimutagenic properties .

  • Antihypertensive : 4-Aminoquinazoline is present in many approved drugs and biologically active compounds, such as bunazosin, prazosin, and alfuzosin, which are used for the treatment of high blood pressure .

  • Vasodilator : Some 4-Aminoquinazoline derivatives have been found to act as vasodilators, helping to widen blood vessels and improve blood flow .

  • DNA Cleavage and p53 Activation : 4-Aminoquinazoline derivatives exert their biological effects through a variety of targets such as DNA cleavage and p53 activation .

  • Aurora Kinase Inhibition : These compounds have shown potential in inhibiting aurora kinase, a type of enzyme that plays a crucial role in cell division .

  • ERK Inhibition : 4-Aminoquinazoline derivatives have been found to inhibit Extracellular signal-Regulated Kinases (ERK), a type of protein kinase that plays an important role in transmitting signals from the cell surface to the DNA in the cell nucleus .

  • ErbB/HDAC Inhibition : These compounds have shown potential in inhibiting ErbB/HDAC, a type of enzyme that plays a crucial role in cell growth and survival .

Safety And Hazards

The safety information for 4-Aminoquinazolin-2-ol indicates that it may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-amino-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBWFXMEJVOABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474748
Record name 4-aminoquinazolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoquinazolin-2-ol

CAS RN

50440-88-5
Record name 4-aminoquinazolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Hallé, I Lejri, M Abarghaz, A Grimm, C Klein… - …, 2017 - Wiley Online Library
… In the presence of sodium methylate, 5 was cyclized to afford the 4-aminoquinazolin-2-ol 6 in excellent yield (94%). Subsequently, a cyclocondensation was performed using various α-…

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